6-(dimethylamino)pyridine-3-thiol
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Overview
Description
6-(dimethylamino)pyridine-3-thiol is an organic compound with the molecular formula C7H10N2S. It is a derivative of pyridine, featuring a thiol group at the third position and a dimethylamino group at the sixth position. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)pyridine-3-thiol typically involves the reaction of 6-chloropyridine-3-thiol with dimethylamine under suitable conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine-3-thiol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-3-thiol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(dimethylamino)pyridine-3-thiol has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(dimethylamino)pyridine-3-thiol involves its ability to act as a nucleophile due to the presence of the thiol group. The dimethylamino group enhances its nucleophilicity by donating electron density to the pyridine ring. This makes the compound highly reactive in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
4-dimethylaminopyridine: Similar in structure but lacks the thiol group.
Pyridine-3-thiol: Similar but lacks the dimethylamino group.
6-chloropyridine-3-thiol: Precursor in the synthesis of 6-(dimethylamino)pyridine-3-thiol
Uniqueness
This compound is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in organic chemistry .
Properties
CAS No. |
680591-10-0 |
---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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